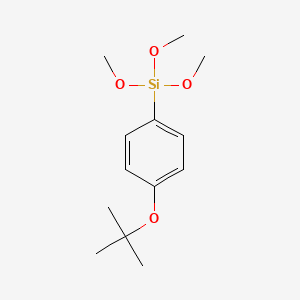
(4-Tert-butoxyphenyl)-trimethoxy-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butoxyphenyl)-trimethoxy-silane is an organosilicon compound with the molecular formula C13H22O4Si It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a trimethoxy-silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butoxyphenyl)-trimethoxy-silane typically involves the reaction of 4-tert-butoxyphenol with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-tert-butoxyphenol+trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butoxyphenyl)-trimethoxy-silane can undergo various chemical reactions, including:
Hydrolysis: The trimethoxy-silane group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The tert-butoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst like a metal oxide.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Silanols
Condensation: Siloxanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(4-Tert-butoxyphenyl)-trimethoxy-silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a reagent for introducing tert-butoxy and trimethoxy-silane groups into organic molecules.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of (4-Tert-butoxyphenyl)-trimethoxy-silane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxy-silane group forms silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in materials science and organic synthesis. The tert-butoxy group provides steric hindrance, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butoxyphenyl)methanamine
- (2-tert-Butoxyphenyl)methanamine
- 1-(4-tert-Butylphenyl)ethanamine
- 2-(2-tert-Butylphenoxy)ethanamine
Uniqueness
(4-Tert-butoxyphenyl)-trimethoxy-silane is unique due to the presence of both tert-butoxy and trimethoxy-silane groups. This combination imparts distinct chemical properties, such as enhanced reactivity towards hydrolysis and condensation reactions, making it valuable in the synthesis of advanced materials and functionalized silanes .
Properties
Molecular Formula |
C13H22O4Si |
|---|---|
Molecular Weight |
270.40 g/mol |
IUPAC Name |
trimethoxy-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane |
InChI |
InChI=1S/C13H22O4Si/c1-13(2,3)17-11-7-9-12(10-8-11)18(14-4,15-5)16-6/h7-10H,1-6H3 |
InChI Key |
TYFCBCGVPFSASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















